molecular formula C19H25N5OS B4082184 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE

4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE

Cat. No.: B4082184
M. Wt: 371.5 g/mol
InChI Key: GQHUNCMGIHZTTC-UHFFFAOYSA-N
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Description

4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine is a synthetic chemical compound featuring a complex molecular architecture that combines a [1,2,4]triazino[5,6-b]indole core with a morpholine moiety via a thioether linker. The 1,2,4-triazole ring, a key component of this structure, is a well-established pharmacophore in medicinal chemistry known for its ability to interact with a wide range of biological targets . This scaffold is found in numerous compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties . Furthermore, related triazinoindole derivatives have been investigated as potential inhibitors of phosphodiesterase enzymes (PDEs), which are critical targets in various therapeutic areas . The inclusion of the morpholine ring is a common strategy in drug design, often utilized to improve aqueous solubility and influence the pharmacokinetic profile of a molecule. This combination of features makes 4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine a valuable chemical tool for researchers in drug discovery and development. It is intended for use in exploratory biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-2-3-8-24-16-7-5-4-6-15(16)17-18(24)20-19(22-21-17)26-14-11-23-9-12-25-13-10-23/h4-7H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHUNCMGIHZTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE involves several steps. The first step is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide to form the triazinoindole core The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, under reflux . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazinoindole core can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazinoindole scaffold is common among the compounds in the evidence, but substituents critically modulate their properties. Key comparisons include:

Table 1: Substituent Comparison
Compound Name / ID 5-Position Substituent 3-Position Substituent Terminal Functional Group Reference
4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine (Target) Butyl Sulfanyl-ethyl-morpholine Morpholine N/A
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23) Methyl Thio-acetamide Cyanomethylphenyl
Ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (Compound 26) - Ester-linked triazolo-triazino Ethyl ester
5H-[1,2,4]Triazino[5,6-b]indole-3-thiol (Compound 22) - Thiol -
3-Hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole (Compound 24) - Hydrazinyl -

Key Observations :

  • 3-Position Functionalization : The sulfanyl-ethyl-morpholine chain in the target differs from thiol (Compound 22) or hydrazinyl (Compound 24) groups. Thioethers (sulfanyl) are less reactive than thiols, offering greater stability in biological systems .
  • Terminal Groups : Morpholine’s cyclic ether structure may confer better solubility than acetamide (Compound 23) or ester (Compound 26) termini, balancing lipophilicity and hydrophilicity .
Table 2: Inferred Property Comparison
Property Target Compound Compound 23 (Methyl analog) Compound 26 (Ester analog)
LogP Higher (butyl group) Moderate (methyl) Moderate (ester)
Aqueous Solubility Moderate (morpholine counteracts butyl) Low (cyanomethylphenyl) Low (ester)
Stability High (thioether vs. thiol) Moderate Moderate (ester hydrolysis risk)
Bioactivity Potential antimicrobial/kinase inhibition Antimicrobial (inferred from ) Unclear (ester may reduce uptake)

Notes:

  • Antimicrobial Potential: Triazinoindole derivatives in and show activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The target’s morpholine group may enhance penetration into microbial membranes .
  • Enzyme Interaction: The triazinoindole core in (Compound 22) suggests possible kinase or protease modulation, which could extend to the target compound .

Biological Activity

The compound 4-{2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine is a derivative of triazinoindole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C24H27N5O2SC_{24}H_{27}N_5O_2S, with a molecular weight of approximately 449.57 g/mol. The structure includes a morpholine ring and a triazinoindole moiety, which are critical for its biological functions.

PropertyValue
Molecular FormulaC24H27N5O2S
Molecular Weight449.57 g/mol
LogP5.588
Polar Surface Area63.25 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of triazinoindole exhibit significant antimicrobial properties. For instance, compounds containing the triazinoindole structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high activity levels . The presence of the morpholine group may enhance these activities by improving solubility and bioavailability.

Anticancer Activity

Several studies have investigated the anticancer potential of triazinoindole derivatives. The compound has demonstrated notable antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays have shown that compounds similar to 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE exhibit GI50 values indicating effective growth inhibition at low concentrations .

The mechanism by which this compound exerts its biological activity may involve several pathways:

  • Inhibition of DNA Synthesis : Compounds in this class often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Antioxidant Properties : Some derivatives show antioxidant activity that can protect cells from oxidative stress, which is crucial in cancer prevention.
  • Enzyme Inhibition : The morpholine moiety may interact with specific enzymes involved in cancer progression or microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study tested various derivatives against Enterobacter aerogenes and found that modifications to the triazinoindole structure significantly increased antimicrobial activity. The addition of the morpholine group was particularly beneficial.
  • Anticancer Testing : In another investigation, a closely related compound was assessed for its anticancer properties against multiple cell lines. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE

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